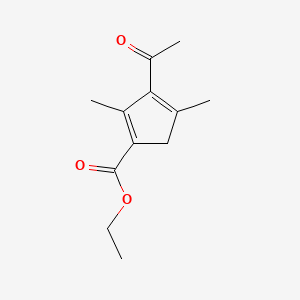
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate is an organic compound with a complex structure that includes a cyclopentadiene ring substituted with acetyl, ethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate typically involves multiple steps:
Formation of the Cyclopentadiene Ring: The cyclopentadiene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of Substituents: The acetyl, ethyl, and methyl groups are introduced through various substitution reactions. For example, acetylation can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Esterification: The carboxylate group is introduced through an esterification reaction involving ethanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one of its substituents with another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Wirkmechanismus
The mechanism of action of ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate involves its interaction with various molecular targets. The specific pathways depend on the context in which the compound is used. For example, in catalysis, it may coordinate with a metal center to facilitate a chemical reaction. In biological systems, it may interact with enzymes or receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate can be compared with other cyclopentadiene derivatives:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
ethyl 3-acetyl-2,4-dimethylcyclopenta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H16O3/c1-5-15-12(14)10-6-7(2)11(8(10)3)9(4)13/h5-6H2,1-4H3 |
InChI-Schlüssel |
DVAFRDAICTWRFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C1)C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


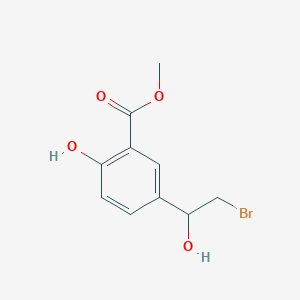
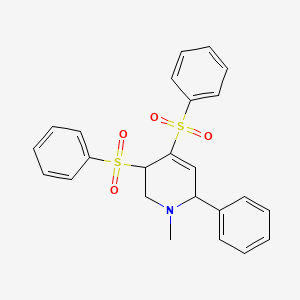
![N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B13365903.png)
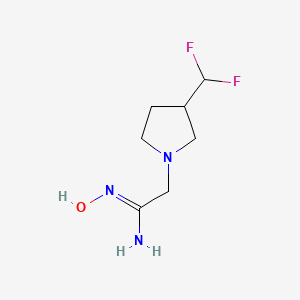
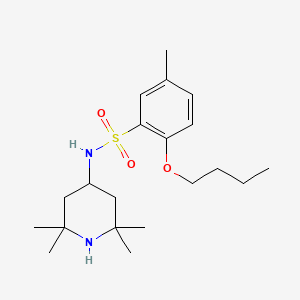
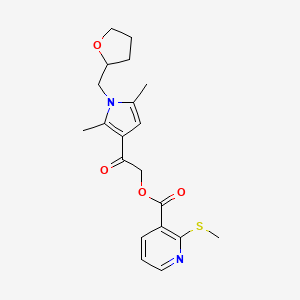
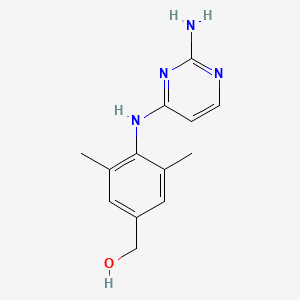
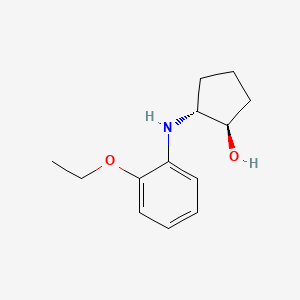
![2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B13365940.png)

![1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13365947.png)
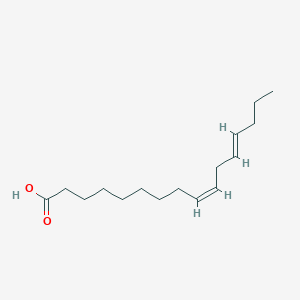
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365958.png)
![5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine](/img/structure/B13365967.png)
